molecular formula C21H21N5OS B2719114 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 852142-83-7

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2719114
CAS No.: 852142-83-7
M. Wt: 391.49
InChI Key: WZDVQOPLCFUSBH-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

  • A study by Abdel-Ghany et al. (2013) on a novel dipeptide derivative showed significant antimicrobial activity, suggesting the potential of related compounds for use as antimicrobial agents. This compound also exhibited good in vitro and in vivo stability, indicating its suitability for further development as a new imaging agent for brain SPECT (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).

Anticancer Activity

  • Research by Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. Among these compounds, specific derivatives showed high selectivity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antioxidant Activity

Enzyme Inhibition

Synthesis and Structural Analysis

  • The synthesis and characterization of novel compounds containing triazole and thioamide groups were reported by Li Fa-qian et al. (2005). Their study provided insights into the structural properties of these compounds, including CH···N intermolecular interactions, which could be relevant for the development of compounds with specific biological activities (Li Fa-qian, Qin Yong-qi, Xu Liang-zhong, L. Lude, Yang Xu-jie, & W. Xin, 2005).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-3-14-8-10-15(11-9-14)23-19(27)13-28-21-25-24-20(26(21)2)17-12-22-18-7-5-4-6-16(17)18/h4-12,22H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDVQOPLCFUSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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